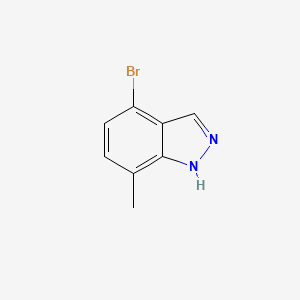

4-Bromo-7-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKASPFJNQUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657242 | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-74-6 | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-7-methyl-1H-indazole: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 4-Bromo-7-methyl-1H-indazole, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will explore its core physicochemical properties, characteristic reactivity, plausible synthetic routes, and its strategic application in the development of complex pharmacological agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction to the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to their structural resemblance to purine bases.[1] This mimicry allows them to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes crucial in signal transduction pathways.[1][2] The bicyclic structure, composed of a fused benzene and pyrazole ring, offers a rigid framework that can be strategically functionalized to optimize binding affinity and selectivity.

This compound (CAS: 1159511-74-6) is a particularly valuable derivative. Its structure incorporates two key features for synthetic diversification: a reactive bromo-substituent at the 4-position, ideal for cross-coupling reactions, and a methyl group at the 7-position, which can influence steric and electronic properties, thereby fine-tuning biological activity.[1] The indazole's N-H group provides an additional site for modification, completing a trifecta of handles for synthetic chemists to exploit.[1]

Figure 1: Chemical Structure of this compound.

Core Physicochemical Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis, including reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1159511-74-6 | |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Appearance | Typically supplied as a solid. | [1] |

| Purity | Commercially available at ≥95% purity. | [3] |

| Storage Conditions | Store sealed in a dry environment at 2-8°C. | [1] |

| Solubility | Soluble in common organic solvents such as DMF, DMSO, and alcohols. |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its strategically placed functional groups. The causality behind its widespread use is the predictable and high-yielding reactivity at two primary sites: the C4-Bromine and the N1-Hydride.

C4-Position: The Cross-Coupling Hub

The bromine atom at the 4-position is the molecule's primary anchor point for building molecular complexity. It serves as an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[1]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of diverse aryl and heteroaryl moieties. This is a field-proven method for generating large libraries of compounds for structure-activity relationship (SAR) studies.[1]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, attaching various primary or secondary amines to the indazole core. This is critical for introducing groups that can form key hydrogen bonds with protein targets.[1]

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can serve as handles for further functionalization (e.g., click chemistry) or as rigid linkers within a larger molecule.

-

Heck Coupling: This reaction allows for the introduction of vinyl groups, providing a pathway to other functional groups through subsequent reactions.

N1-Position: The Site of Modulation

The acidic proton of the indazole N-H group can be readily substituted, allowing for modulation of the compound's physicochemical properties (e.g., solubility, metabolic stability) and its binding interactions. Common reactions include:

-

N-Alkylation: Reaction with alkyl halides under basic conditions.

-

N-Arylation: Ullmann or Buchwald-Hartwig coupling with aryl halides.

-

Acylation and Sulfonylation: Reaction with acyl or sulfonyl chlorides to form amides or sulfonamides.

-

Introduction of Protecting Groups: Groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed to temporarily block this site during synthesis at other positions.

Figure 2: Key Reactivity Pathways for Synthetic Diversification.

A Plausible Synthetic Protocol

While multiple synthetic routes to substituted indazoles exist, a common and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized benzene precursor.[4][5] The following protocol is a scientifically grounded, plausible pathway for the synthesis of this compound, adapted from established methodologies for similar structures.[5][6]

Starting Material: 2-Bromo-3-methylaniline.

Figure 3: Proposed Synthetic Workflow via Diazotization and Reductive Cyclization.

Detailed Step-by-Step Methodology:

-

Diazotization (Formation of Diazonium Salt):

-

Rationale: This initial step converts the primary amine into a diazonium salt, a versatile intermediate for forming the N-N bond required for the pyrazole ring.

-

Procedure:

-

Suspend 2-Bromo-3-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Stir the resulting solution at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

-

Reduction to Hydrazine Intermediate:

-

Rationale: The diazonium salt is reduced to a hydrazine. This intermediate contains the necessary N-N linkage and is primed for intramolecular cyclization.

-

Procedure:

-

In a separate flask, prepare a solution of sodium sulfite (Na₂SO₃, ~3 eq) in water and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution. The addition must be controlled to manage gas evolution and maintain a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

-

Intramolecular Cyclization:

-

Rationale: Under acidic or thermal conditions, the hydrazine intermediate undergoes an intramolecular electrophilic substitution onto the aromatic ring, followed by tautomerization, to form the stable indazole ring system.

-

Procedure:

-

Acidify the reaction mixture from Step 2 by carefully adding concentrated hydrochloric acid.

-

Heat the mixture to reflux (80-100°C) for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.

-

-

-

Purification:

-

Rationale: Removal of unreacted starting materials and side products is essential to obtain the product at high purity.

-

Procedure:

-

Filter the crude solid and wash it with cold water.

-

Dry the solid under vacuum.

-

Perform recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or purify via column chromatography on silica gel to yield pure this compound.

-

-

Applications in Research and Drug Discovery

The primary value of this compound lies in its role as a key intermediate for synthesizing more complex molecules with potential therapeutic value.[1] Its derivatives are frequently investigated as inhibitors of protein kinases, which are often dysregulated in diseases like cancer.

-

Kinase Inhibitors: The indazole core can effectively occupy the ATP-binding pocket of many kinases. By using cross-coupling reactions at the 4-position, medicinal chemists can append various fragments that interact with specific regions of the kinase, thereby achieving both potency and selectivity.

-

SAR Studies: The ease of functionalization makes this compound an ideal starting point for building focused libraries of analogs to probe structure-activity relationships.[1] By systematically varying the substituent at the 4-position and the 1-position, researchers can map the chemical space required for optimal biological activity.

-

Other Therapeutic Areas: Beyond oncology, indazole derivatives have shown promise in treating inflammation, neurological disorders, and infectious diseases.[2][7][8]

Safety and Handling

As a brominated heterocyclic compound, this compound requires careful handling in a laboratory setting. Based on data for structurally similar compounds, the following precautions are advised.[9][10][11][12]

-

Hazard Classification: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[10][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin, eyes, and clothing.[9]

-

Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value synthetic building block with significant strategic importance for drug discovery and medicinal chemistry. Its well-defined points of reactivity at the C4 and N1 positions allow for predictable and versatile functionalization, enabling the systematic development of complex molecules and focused compound libraries. The indazole core's proven ability to interact with key biological targets, particularly protein kinases, ensures that this compound will remain a relevant and frequently utilized tool for scientists working to develop the next generation of therapeutic agents.

References

- 1. This compound|1159511-74-6 [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-3-methyl-1H-indazole | 1159511-73-5 [sigmaaldrich.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 6. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.de [fishersci.de]

- 10. 4-bromo-1H-indazole | C7H5BrN2 | CID 22352548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-7-methyl-1H-indazole

Introduction

4-Bromo-7-methyl-1H-indazole is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a reactive bromo substituent and a privileged indazole core, makes it a versatile building block in medicinal chemistry and drug discovery. The bromine atom at the 4-position serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments.[1] The indazole scaffold itself is a well-known pharmacophore, recognized for its ability to interact with a range of biological targets.[1] This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical and efficient approach to the synthesis of this compound involves a multi-step pathway starting from a readily available substituted aniline. The core of this strategy revolves around the formation of the indazole ring system, a critical transformation in heterocyclic chemistry. A common and effective method for constructing the indazole ring is through a diazotization reaction followed by an intramolecular cyclization.

Our chosen pathway commences with 3-methyl-2-nitroaniline. This starting material is strategically selected as it contains the requisite methyl group at the eventual 7-position and a nitro group ortho to an amine, which is crucial for the subsequent diazotization and cyclization steps. The synthesis will proceed through the following key transformations:

-

Diazotization of the primary aromatic amine.

-

Bromination via a Sandmeyer-type reaction.

-

Reduction of the nitro group to an amine.

-

Intramolecular cyclization to form the indazole ring.

This sequence of reactions provides a robust and scalable route to the target molecule.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 3-methyl-2-nitroaniline to this compound.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the synthesis, including the rationale behind the choice of reagents and conditions.

Step 1: Diazotization of 3-Methyl-2-nitroaniline

The initial step involves the conversion of the primary aromatic amine in 3-methyl-2-nitroaniline to a diazonium salt. This is a classic reaction in organic synthesis, typically carried out at low temperatures to ensure the stability of the resulting diazonium salt.[2][3][4]

Protocol:

-

Suspend 3-methyl-2-nitroaniline in a solution of hydrobromic acid (HBr) in water. The use of HBr is strategic as it provides both the acidic medium required for diazotization and the bromide ions for the subsequent Sandmeyer reaction.

-

Cool the suspension to 0-5 °C in an ice bath. Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise to the suspension while maintaining the temperature below 5 °C. The reaction of NaNO2 with the acid generates nitrous acid (HNO2) in situ, which then reacts with the primary amine to form the diazonium salt.[4][5]

Mechanism: The reaction proceeds via the formation of a nitrosonium ion (NO+) from nitrous acid in the acidic medium. The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which subsequently tautomerizes and eliminates water to yield the diazonium ion.[6]

Step 2: Sandmeyer Reaction for Bromination

The Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate.[6][7] In this step, the diazonium salt is converted to the corresponding aryl bromide using a copper(I) bromide catalyst.

Protocol:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. The addition should be controlled to manage the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

The product, 4-bromo-3-methyl-2-nitroaniline, can then be isolated by extraction with an organic solvent.

Mechanism: The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[7] Copper(I) catalyzes the decomposition of the diazonium salt to an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the bromide from the copper(II) bromide species to form the final product and regenerate the copper(I) catalyst.[7]

Step 3: Reduction of the Nitro Group

With the bromine atom in place, the next step is the reduction of the nitro group to a primary amine. This transformation is essential to set the stage for the final intramolecular cyclization to form the indazole ring. A variety of reducing agents can be employed for this purpose, with tin(II) chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) being a common and effective choice.

Protocol:

-

Dissolve 4-bromo-3-methyl-2-nitroaniline in a suitable solvent, such as ethanol or acetic acid.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture under reflux for several hours to ensure complete reduction.

-

After cooling, the reaction is typically basified to precipitate the tin salts, and the product, 4-bromo-2,3-diaminotoluene, is extracted with an organic solvent.

Step 4: Intramolecular Cyclization to Form the Indazole Ring

The final step in the synthesis is the formation of the indazole ring through an intramolecular cyclization of the newly formed diamine. This is achieved by diazotizing one of the amino groups, which then undergoes an intramolecular electrophilic aromatic substitution reaction with the adjacent amino group.

Protocol:

-

Dissolve 4-bromo-2,3-diaminotoluene in an acidic medium, such as a mixture of sulfuric acid and water.

-

Cool the solution to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite. This will selectively diazotize the amino group at the 2-position due to steric hindrance from the adjacent methyl and bromo groups.

-

The resulting diazonium salt will then spontaneously cyclize to form the 1H-indazole ring.

-

The product, this compound, can be isolated by neutralization and subsequent extraction or filtration.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 & 2 | 3-Methyl-2-nitroaniline | NaNO2, HBr, CuBr | Water | 0-5 | 70-80 |

| 3 | 4-Bromo-3-methyl-2-nitroaniline | SnCl2, HCl | Ethanol | Reflux | 85-95 |

| 4 | 4-Bromo-2,3-diaminotoluene | NaNO2, H2SO4 | Water/Acid | 0-5 | 60-70 |

Conclusion

The synthetic pathway detailed in this guide provides a robust and well-established method for the preparation of this compound. By starting with the readily available 3-methyl-2-nitroaniline and employing a series of classical organic transformations, including diazotization, a Sandmeyer reaction, nitro group reduction, and intramolecular cyclization, the target molecule can be obtained in good overall yield. The mechanistic insights provided for each step offer a deeper understanding of the chemical principles at play, enabling researchers to troubleshoot and optimize the synthesis as needed. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis of complex organic molecules for drug discovery and development.

References

Spectroscopic Profile of 4-Bromo-7-methyl-1H-indazole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 4-Bromo-7-methyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data in public repositories, this guide leverages high-fidelity predictive methodologies, supported by comparative analysis with structurally related analogs, to elucidate its characteristic spectral features. We will delve into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding of the spectroscopic characteristics of this molecule, thereby aiding in its synthesis, identification, and further application.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom and a methyl group at specific positions on the indazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents.

Accurate characterization of such molecules is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth, predicted spectroscopic profile of this compound to facilitate its unambiguous identification and characterization in a research setting.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following IUPAC-compliant atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and are cross-referenced with experimental data from analogous compounds for validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted): A detailed protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum would then be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 10.0 - 12.0 | broad singlet | - |

| H3 | 8.0 - 8.2 | singlet | - |

| H5 | 7.2 - 7.4 | doublet | 8.0 - 8.5 |

| H6 | 7.0 - 7.2 | doublet | 8.0 - 8.5 |

| CH₃ | 2.4 - 2.6 | singlet | - |

Interpretation:

-

N-H Proton (H1): The proton attached to the nitrogen atom is expected to be significantly deshielded and appear as a broad singlet in the downfield region of the spectrum. Its chemical shift can be highly dependent on the solvent and concentration.

-

Aromatic Protons (H3, H5, H6): The proton at position 3 (H3) is anticipated to be a singlet due to the absence of adjacent protons. The protons at positions 5 and 6 (H5 and H6) are expected to appear as doublets due to coupling with each other.

-

Methyl Protons (CH₃): The three protons of the methyl group at position 7 are magnetically equivalent and will therefore appear as a sharp singlet in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol (Predicted): The sample prepared for ¹H NMR can be used for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum would be acquired on a 100 MHz or higher spectrometer.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 135 - 140 |

| C3a | 140 - 145 |

| C4 | 110 - 115 |

| C5 | 120 - 125 |

| C6 | 125 - 130 |

| C7 | 115 - 120 |

| C7a | 130 - 135 |

| CH₃ | 15 - 20 |

Interpretation:

The predicted chemical shifts are consistent with an aromatic indazole system. The carbon atom bearing the bromine (C4) is expected to be shielded relative to the other aromatic carbons. The methyl carbon (CH₃) will appear at a characteristic upfield chemical shift.

Mass Spectrometry (MS)

Experimental Protocol (Predicted): Mass spectral data can be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.

Predicted Mass Spectrometry Data: The molecular formula of this compound is C₈H₇BrN₂.

| Ion | Predicted m/z |

| [M+H]⁺ | 210.9865 |

| [M+Na]⁺ | 232.9685 |

Interpretation:

The mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z values are based on the monoisotopic mass of the compound.[1]

Infrared (IR) Spectroscopy

Experimental Protocol (Predicted): An IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, this can be done using a KBr pellet or with an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (methyl) |

| 1620 - 1580 | C=C aromatic ring stretch |

| 1500 - 1450 | C=N stretch |

| 1100 - 1000 | C-Br stretch |

Interpretation:

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations. The N-H stretching vibration may be broad and overlap with the C-H stretching region. The C-H stretching of the methyl group will be observed in the aliphatic region. A key feature will be the C-Br stretching vibration, which typically appears in the fingerprint region.

Synthesis and Characterization Workflow

The synthesis of this compound would typically be followed by a purification step, such as column chromatography or recrystallization. The spectroscopic techniques described above would then be employed to confirm the identity and purity of the final product.

Caption: A typical workflow for the synthesis and spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, derived from robust computational methods, offer a solid foundation for the identification and analysis of this compound in a laboratory setting. Researchers and drug development professionals can utilize this guide to streamline their synthetic and analytical workflows, accelerating the development of new chemical entities based on the indazole scaffold. It is important to note that while these predicted spectra are highly reliable, experimental verification is always recommended as the final step in structural elucidation.

References

4-Bromo-7-methyl-1H-indazole: A Linchpin Intermediate for Kinase Inhibitor Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-methyl-1H-indazole in Medicinal Chemistry

This compound, with the molecular formula C₈H₇BrN₂ and a molecular weight of 211.06 g/mol , is a pivotal heterocyclic building block in modern drug discovery.[1][2] Its significance stems from the indazole core, a "privileged" scaffold known for its ability to mimic purine bases and interact with a wide array of biological targets, including protein kinases.[1] The strategic placement of a bromine atom at the 4-position and a methyl group at the 7-position provides medicinal chemists with a versatile platform for structural elaboration and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of potent kinase inhibitors.

Physicochemical Properties and Characterization

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| CAS Number | 1159511-74-6 | [1] |

| Appearance | Likely an off-white to light brown solid | [3] |

| Melting Point | Expected to be in a similar range to 4-bromo-1H-indazole (165-167 °C) | [3] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol | [4] |

| Storage | Recommended to be stored at 2-8°C in a dry, sealed container | [3] |

Spectroscopic Characterization:

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is a crucial tool for structural confirmation. For this compound, the expected signals would include:

-

A singlet for the methyl group (CH₃) protons, likely in the range of 2.3-2.6 ppm.

-

A broad singlet for the N-H proton of the indazole ring, which can vary in chemical shift but is typically downfield (above 10 ppm).

-

A set of aromatic protons corresponding to the benzene and pyrazole rings, with their chemical shifts and coupling patterns influenced by the bromine and methyl substituents.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation, with distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be expected to have a chemical shift in the range of 110-125 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond (a broad peak around 3100-3300 cm⁻¹), C-H bonds (aromatic and aliphatic), and C=C and C=N bonds within the heterocyclic ring system.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

Synthesis of this compound: A Plausible and Efficient Route

Proposed Synthetic Pathway:

Caption: Plausible synthetic routes to this compound.

Detailed Experimental Protocol (Synthesized from Related Procedures):

Step 1: Bromination of 2-Methyl-3-nitroaniline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

-

Brominating Agent Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in the same solvent dropwise, maintaining the temperature below 10 °C. The causality for this controlled addition is to prevent over-bromination and other side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-bromo-2-methyl-3-nitroaniline.

Step 2: Reduction of the Nitro Group

-

Reaction Setup: To a solution of the crude 5-bromo-2-methyl-3-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe) (3-5 eq) and a catalytic amount of hydrochloric acid (HCl).

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously. The iron and acid generate hydrogen in situ, which is a classic and effective method for nitro group reduction. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts. Concentrate the filtrate to remove the ethanol and then neutralize with a base such as sodium bicarbonate. Extract the product, 4-bromo-2-amino-6-methylaniline, with an organic solvent. Dry the organic layer and concentrate to yield the crude product.

Step 3: Diazotization and Intramolecular Cyclization

-

Diazotization: Dissolve the crude 4-bromo-2-amino-6-methylaniline (1.0 eq) in an aqueous solution of a strong acid like hydrochloric or sulfuric acid, and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise while maintaining the low temperature. This forms the diazonium salt intermediate.

-

Cyclization: Allow the reaction mixture to warm to room temperature or gently heat it. The diazonium salt will undergo intramolecular cyclization to form the indazole ring. The choice of acid and temperature is critical for efficient cyclization and to minimize side reactions.

-

Work-up and Purification: Neutralize the reaction mixture with a base and extract the product with an organic solvent. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.[7] The bromine atom at the 4-position serves as a convenient handle for introducing various substituents through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[8][9]

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or DME and water. Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[9] This is particularly useful for synthesizing arylamines, which are common motifs in kinase inhibitors.

Exemplary Protocol for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base such as sodium tert-butoxide (1.5 eq).

-

Solvent: Add an anhydrous, aprotic solvent like toluene or dioxane.

-

Reaction: Seal the reaction vessel and heat to 80-110 °C. The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, quenched, and worked up similarly to the Suzuki-Miyaura coupling. Purification is typically achieved by column chromatography.

Case Study: Synthesis of Polo-Like Kinase 4 (PLK4) Inhibitors

This compound is a key precursor in the synthesis of potent and selective inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication that is overexpressed in several cancers.[7][11][12] The clinical candidate CFI-400945, a highly potent PLK4 inhibitor, features a substituted indazole core that can be derived from intermediates like this compound.[11][13] The synthesis of such inhibitors often involves a Suzuki coupling to introduce a styryl group at the 4-position of the indazole ring, followed by further functionalization.

Conclusion

This compound is a high-value synthetic intermediate that provides a strategic entry point for the synthesis of a wide range of complex molecules, particularly kinase inhibitors for cancer therapy. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the systematic exploration of chemical space around the indazole scaffold. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this versatile building block in their quest for novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

Core Topic: 4-Bromo-7-methyl-1H-indazole - A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-7-methyl-1H-indazole (CAS No. 1159511-74-6) is a pivotal heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex bioactive molecules targeting a range of therapeutic areas.[1] The integrity of this key intermediate is paramount to ensure the reproducibility of synthetic outcomes and the validity of subsequent biological data. This guide provides a comprehensive analysis of the stability profile of this compound, detailing its optimal storage conditions, potential degradation pathways, and best practices for handling. It is designed to equip researchers and drug development professionals with the necessary knowledge to preserve the compound's purity and reactivity throughout its lifecycle in the laboratory.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step toward ensuring its stability. The molecule's structure, featuring a brominated indazole core, dictates its reactivity and susceptibility to various environmental factors.[1]

| Property | Value | Source |

| CAS Number | 1159511-74-6 | |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Melting Point | 184-185°C | [2] |

| Boiling Point | 346.2°C at 760 mmHg (Predicted) | [2] |

The presence of the bromine atom makes the compound an excellent substrate for metal-catalyzed cross-coupling reactions, while the indazole ring itself is a privileged pharmacophore known to interact with various biological targets.[1] Preserving this precise chemical structure is therefore critical.

References

Methodological & Application

Synthesis and Derivatization of 4-Bromo-7-methyl-1H-indazole: A Guide for Medicinal Chemists

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a multitude of pharmacologically active compounds.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, including kinases and G-protein coupled receptors.[1] The strategic functionalization of the indazole ring is therefore a cornerstone of modern drug discovery. This guide provides a comprehensive overview of the synthesis of a key building block, 4-bromo-7-methyl-1H-indazole, and detailed protocols for its subsequent derivatization, empowering researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies.

The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a variety of substituents via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1] The methyl group at the 7-position can influence the molecule's physicochemical properties and its interaction with biological targets.

Part 1: Synthesis of this compound

Overall Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Step 1: Acetylation of 2,5-Dimethylaniline

Rationale: The initial step involves the protection of the amino group of 2,5-dimethylaniline as an acetamide. This is a critical strategic move for two primary reasons. Firstly, the acetamido group is a moderately activating ortho-, para-director in electrophilic aromatic substitution, which will direct the incoming bromine atom to the desired position. Secondly, it prevents unwanted side reactions at the amino group during the subsequent bromination step.

Protocol:

-

To a solution of 2,5-dimethylaniline (1.0 equiv.) in pyridine (5-10 vol.), add acetic anhydride (1.2 equiv.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2,5-dimethylphenyl)acetamide, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

Rationale: The directing effect of the acetamido group and the two methyl groups will influence the position of bromination. The acetamido group strongly directs ortho and para. The para position to the acetamido group is occupied by a methyl group. The ortho positions are at C3 and C5 (relative to the acetamido group). The methyl groups are also ortho, para-directing. The combined directing effects and steric hindrance considerations favor the bromination at the position para to the C5-methyl group and ortho to the acetamido group, which corresponds to the desired 4-position of the final indazole. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.[2]

Protocol:

-

Dissolve N-(2,5-dimethylphenyl)acetamide (1.0 equiv.) in acetonitrile (10-15 vol.).

-

Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to obtain 4-bromo-N-(2,5-dimethylphenyl)acetamide.

Step 3: Deacetylation and Diazotization

Rationale: The acetamido group is now deprotected to regenerate the free amine. This is followed by diazotization using sodium nitrite in an acidic medium to form the corresponding diazonium salt. This is a classic transformation to prepare for the subsequent cyclization to form the indazole ring.

Protocol:

-

Reflux the 4-bromo-N-(2,5-dimethylphenyl)acetamide (1.0 equiv.) in a mixture of ethanol and concentrated hydrochloric acid (1:1) for 2-4 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 4-bromo-2,5-dimethylaniline. Filter, wash with water, and dry.

-

To a suspension of 4-bromo-2,5-dimethylaniline (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes before proceeding to the next step.

Step 4: Reductive Cyclization to Form the Indazole Ring

Rationale: The final step involves the reductive cyclization of the diazonium salt to form the 1H-indazole ring. A mild reducing agent, such as tin(II) chloride, is typically employed for this transformation. The reaction proceeds through the reduction of the diazonium group and subsequent intramolecular cyclization.

Protocol:

-

To the cold diazonium salt solution from the previous step, add a solution of tin(II) chloride dihydrate (3.0 equiv.) in concentrated hydrochloric acid dropwise, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Basify the reaction mixture with a concentrated NaOH solution until a precipitate is formed.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Expected):

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (br s, 1H, NH), ~7.3-7.5 (m, 2H, Ar-H), ~7.1 (d, 1H, Ar-H), ~2.5 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~140, ~135, ~128, ~125, ~122, ~115, ~110, ~16 |

Part 2: Derivatization of this compound

The this compound is a versatile intermediate for the synthesis of a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl moieties at the 4-position of the indazole ring.[3] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.

General Protocol:

-

In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4-aryl-7-methyl-1H-indazole derivative.

Table of Reaction Conditions for Suzuki-Miyaura Coupling:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 110 |

B. Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 4-position of the indazole core.[4] This reaction is instrumental in the synthesis of anilino-indazole derivatives, which are common motifs in kinase inhibitors.

General Protocol:

-

To an oven-dried reaction vessel, add this compound (1.0 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biaryl phosphine ligand) (0.04-0.10 equiv.), and a strong base such as sodium tert-butoxide (NaOt-Bu) (1.4 equiv.) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

-

Add the desired primary or secondary amine (1.2 equiv.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 4-amino-7-methyl-1H-indazole derivative.

Table of Reaction Conditions for Buchwald-Hartwig Amination:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 |

| G3-XPhos | - | K₃PO₄ | t-BuOH | 90 |

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and derivatization of this compound. By following the outlined protocols and understanding the rationale behind each step, researchers in drug discovery and medicinal chemistry can confidently produce this valuable building block and its derivatives. The versatility of the 4-bromo substituent, combined with the privileged nature of the indazole scaffold, makes this an invaluable tool in the quest for novel therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 4-Bromo-7-methyl-1H-indazole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-methyl-1H-indazole in Modern Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic purine bases and interact with a diverse range of biological targets, including kinases and G-protein coupled receptors (GPCRs).[1][2] This has led to the development of numerous indazole-containing drugs with applications in oncology, anti-inflammatory, and anti-HIV therapies.[2][3][4] Within this chemical space, this compound stands out as a crucial synthetic intermediate.[1] Its structure offers two key points for chemical modification: the reactive bromo substituent at the 4-position and the nitrogen atom of the indazole ring. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds to introduce a wide variety of aryl and heteroaryl substituents.[1][5][6] This capability is essential for constructing libraries of novel compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[1]

This guide provides a comprehensive overview of the application of this compound in Suzuki cross-coupling reactions, including mechanistic insights, detailed experimental protocols, and data interpretation to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C(sp²)–C(sp²) bonds, valued for its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[5][6][7] The reaction involves the palladium-catalyzed coupling of an organohalide (in this case, this compound) with an organoboron compound, typically a boronic acid or its ester, in the presence of a base.[7][8][9] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

1. Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[4][9] The reactivity of the halide follows the order I > Br > Cl.[7]

2. Transmetalation: The organoboron species is activated by the base to form a more nucleophilic borate complex.[10] This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[9][10]

3. Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles.[5][13][14]

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2–3 equiv.)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies

Caption: A typical experimental workflow for the Suzuki coupling reaction.[12]

Procedure:

-

To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (2–3 equiv.).[12]

-

Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[12]

-

Degas the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15–30 minutes.[12]

-

Under a positive pressure of the inert gas, add the palladium catalyst (2–5 mol%).[12]

-

Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[12]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-7-methyl-1H-indazole.[12]

Data Summary and Optimization

The success of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes common conditions and provides insights for optimization.

| Parameter | Common Choices | Rationale and Optimization Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand can significantly impact reaction efficiency. For heteroaryl halides, ligands like dppf are often effective.[14][15][16] More sterically hindered and electron-rich phosphine ligands can be beneficial for challenging substrates.[15][16] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid.[10] Cs₂CO₃ is often more effective than K₂CO₃, especially for less reactive substrates.[5][13] The choice of base can also influence the stability of the starting materials and products. |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DME/H₂O | A mixture of an organic solvent and water is common, as water helps to dissolve the inorganic base.[12] Anhydrous conditions can be employed to minimize protodeboronation of the boronic acid, a common side reaction.[12] |

| Temperature | 80–120 °C | Higher temperatures generally increase the reaction rate but can also lead to decomposition of the catalyst or reactants. Microwave irradiation can be used to accelerate the reaction.[17][18] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst, insufficient base, low temperature, unreactive substrate. | Use a fresh batch of catalyst. Screen different bases and solvents. Increase the reaction temperature. Consider a more active catalyst/ligand system. |

| Protodeboronation of Boronic Acid | Presence of excess water, high reaction temperature, prolonged reaction time. | Use anhydrous solvents if possible, or minimize the amount of water. Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[12] |

| Formation of Side Products | Homocoupling of the boronic acid, decomposition of starting materials or product. | Optimize the stoichiometry of the reactants. Lower the reaction temperature. Screen different catalysts and ligands. |

Conclusion

This compound is a valuable building block in the synthesis of novel indazole-based compounds with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the C-4 functionalization of this scaffold. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this powerful synthetic tool to advance their drug discovery programs.

References

- 1. This compound|1159511-74-6 [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. wwjmrd.com [wwjmrd.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]

- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 16. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Bromo-7-methyl-1H-indazole in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1][2] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for developing potent and selective therapeutic agents.[3] Indazole derivatives are at the heart of numerous FDA-approved drugs and clinical candidates, demonstrating significant efficacy in oncology, neurology, and inflammatory diseases.[4][5][6] The strategic importance of this scaffold lies in its capacity to form key interactions, such as hydrogen bonds and π-stacking, within the active sites of enzymes like kinases and G-protein coupled receptors (GPCRs).[5]

4-Bromo-7-methyl-1H-indazole (CAS: 1159511-74-6) is a particularly valuable building block for drug discovery programs.[7] Its structure is pre-functionalized for facile chemical modification at two key positions: the bromine atom at the 4-position and the nitrogen atom of the pyrazole ring. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of a wide range of substituents to explore structure-activity relationships (SAR).[8][9] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of advanced intermediates for drug discovery.

Core Applications in Drug Discovery: A Mechanistic Overview

The primary utility of this compound lies in its application as a versatile starting material for generating libraries of diverse molecules. The two main avenues for its derivatization are C-C and C-N bond-forming reactions at the 4-position, and N-alkylation/arylation at the indazole nitrogen.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds.[9] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, which are crucial for modulating the pharmacological properties of the final compounds.

Causality Behind Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. Catalysts like Pd(PPh₃)₄ are often effective, and the choice of a suitable base, such as cesium carbonate, is crucial for the transmetalation step.[8] The solvent system, typically a mixture of an organic solvent like dioxane and water, facilitates the dissolution of both the organic and inorganic reagents.[9]

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds.[10] This reaction is particularly important in medicinal chemistry, as the introduction of amine functionalities can significantly impact a compound's solubility, basicity, and ability to form hydrogen bonds with biological targets.[11]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[11] Ligands such as Xantphos or BINAP are often employed to facilitate the reductive elimination step.[11] The choice of base is also critical, with weaker bases like cesium carbonate often being preferred to avoid side reactions.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 90-110 °C and stir vigorously for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Representative)

| Arylboronic Acid | Catalyst Loading (mol%) | Base (equiv) | Solvent Ratio (Dioxane:H₂O) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | 5 | 2.0 | 4:1 | 100 | 8 | 85-95 |

| 4-Methoxyphenylboronic acid | 5 | 2.0 | 4:1 | 100 | 8 | 80-90 |

| 3-Pyridylboronic acid | 5 | 2.0 | 4:1 | 100 | 12 | 70-85 |

Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions.[8][9]

Protocol 2: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Toluene or 1,4-Dioxane, anhydrous

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add Pd(OAc)₂, Xantphos, and cesium carbonate.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add this compound and the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Seal the flask and heat to 100-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.[11]

Quantitative Data Summary (Representative)

| Amine | Catalyst System | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Morpholine | Pd(OAc)₂/Xantphos | 1.5 | Toluene | 110 | 18 | 75-85 |

| Aniline | Pd(OAc)₂/Xantphos | 1.5 | Toluene | 110 | 24 | 65-75 |

| Benzylamine | Pd(OAc)₂/Xantphos | 1.5 | Dioxane | 100 | 18 | 70-80 |

Note: Yields are hypothetical and based on typical outcomes for similar Buchwald-Hartwig amination reactions.[11][12]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its pre-functionalized scaffold allows for the rapid and efficient generation of diverse chemical libraries through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The insights into structure-activity relationships gained from these libraries are invaluable for the optimization of lead compounds into clinical candidates. As the demand for novel therapeutics continues to grow, the strategic application of key intermediates like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. This compound|1159511-74-6 [benchchem.com]

- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Bromo-7-methyl-1H-indazole

<

Introduction: The Privileged Scaffold of Indazole in Kinase Inhibition

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its unique structure, consisting of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with various biological targets. In the realm of oncology, indazole-containing molecules have emerged as a significant class of kinase inhibitors. Kinases are crucial enzymes that regulate cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of modern drug discovery.

The 4-Bromo-7-methyl-1H-indazole moiety, in particular, serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the C4-position and the methyl group at the C7-position offer strategic points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents that can interact with the ATP-binding site of kinases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of kinase inhibitors, with a focus on established synthetic protocols and the underlying scientific rationale.

Strategic Functionalization of the this compound Core

The synthetic utility of this compound lies in the reactivity of its bromine substituent. This halogen acts as a versatile handle for introducing a wide array of chemical functionalities through well-established cross-coupling methodologies. The two most prominent and powerful of these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions form the cornerstone of synthetic strategies aimed at elaborating the indazole scaffold to achieve desired kinase inhibitory profiles.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with a halide, and it is exceptionally well-suited for the arylation or heteroarylation of the 4-position of the indazole ring. This reaction is favored in medicinal chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Application Notes and Protocols: Suzuki Coupling of 4-bromo-7-methyl-1H-indazole for Advanced Drug Discovery

Introduction: The Strategic Importance of the Indazole Moiety and the Power of Suzuki Coupling